(S)-2-(1-Benzylpiperidin-3-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-[(3S)-1-benzylpiperidin-3-yl]ethanamine |
InChI |
InChI=1S/C14H22N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2/t14-/m0/s1 |
InChI Key |
XCLVAOPYVNRSPN-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)CCN |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 1 Benzylpiperidin 3 Yl Ethanamine
Strategic Retrosynthetic Deconstruction and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For (S)-2-(1-Benzylpiperidin-3-yl)ethanamine, the analysis identifies several key disconnections.
The primary disconnection points are the C-N bonds of the piperidine (B6355638) nitrogen and the C-C bond connecting the ethylamine (B1201723) side chain to the piperidine ring. A logical retrosynthetic approach is outlined below:
N-Benzylation: The final step is often the benzylation of a pre-existing chiral piperidine core. This simplifies the synthesis by allowing the stereocenter to be established on a less complex intermediate. The precursor would be (S)-2-(piperidin-3-yl)ethanamine.
Side Chain Introduction: The 2-aminoethyl group at the C3 position can be installed via several methods. One common approach involves the reduction of a cyanomethyl or nitromethyl group. This leads back to a precursor like (S)-1-benzyl-3-(cyanomethyl)piperidine.
Establishing the Chiral Center: The core challenge is the enantioselective synthesis of the 3-substituted piperidine ring. This can be approached by:
Asymmetric functionalization of a pyridine (B92270) ring: Starting from pyridine or a dihydropyridine (B1217469) derivative allows for the concurrent construction and stereochemical definition of the ring. nih.gov
Cyclization of an acyclic precursor: An appropriately functionalized acyclic amine, often derived from natural amino acids like L-lysine, can be cyclized to form the piperidine ring with a pre-existing stereocenter. rsc.org
Asymmetric transformation of a prochiral piperidone: A prochiral ketone, such as N-benzyl-piperidon-3-one, can be asymmetrically aminated or reduced to install the desired stereochemistry. beilstein-journals.org
This deconstruction identifies a set of key precursors for which enantioselective synthetic methods have been developed.
Table 1: Key Precursors for this compound Synthesis
| Precursor | Synthetic Role |
|---|---|
| Pyridine / Dihydropyridines | Starting material for asymmetric dearomatization/functionalization. nih.gov |
| N-Boc-3-piperidone | Prochiral ketone for asymmetric amination. beilstein-journals.org |
| L-Lysine / L-Ornithine | Chiral pool starting materials for building the piperidine core. rsc.org |
Enantioselective Synthetic Routes to this compound
Achieving high enantiopurity is paramount. Several distinct strategies have been refined to control the stereochemistry at the C3 position of the piperidine ring.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalytic asymmetric hydrogenation of N-heteroarenes is a powerful and atom-economical method. acs.orgnih.gov
Rhodium and Iridium-Catalyzed Asymmetric Hydrogenation: Pyridinium (B92312) salts, derived from substituted pyridines, can be activated towards reduction. Chiral phosphine (B1218219) ligands complexed with rhodium or iridium catalysts can facilitate highly enantioselective hydrogenation of the pyridine ring to yield chiral piperidines. dicp.ac.cnrsc.org For instance, a suitable 3-substituted pyridine can be N-benzylated to form a pyridinium salt, which is then subjected to asymmetric hydrogenation to directly form the chiral N-benzylpiperidine core with high enantiomeric excess (ee). acs.org This method avoids the use of stoichiometric chiral reagents and often proceeds under mild conditions. dicp.ac.cn A key advantage is the potential tolerance of various functional groups that might interfere with other synthetic methods. dicp.ac.cn
Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can catalyze asymmetric transformations. Organocatalytic domino reactions, for example, can construct polysubstituted piperidine rings from simple acyclic precursors in a single step with the formation of multiple stereocenters with excellent enantioselectivity. acs.org
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.
SAMP/RAMP Hydrazone Methodology: One of the most well-established chiral auxiliary methods involves the use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). wikipedia.orgorgsyn.org A prochiral ketone, such as N-Boc-3-piperidone, can be condensed with SAMP to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. This intermediate reacts with electrophiles (e.g., an alkyl halide) from a sterically preferred direction, controlled by the bulky auxiliary. Subsequent cleavage of the hydrazone, typically by ozonolysis or hydrolysis, releases the α-alkylated ketone with high enantiopurity. wikipedia.orgnih.gov This ketone can then be converted to the target amine.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Catalysis | Chiral metal complex or organocatalyst transfers chirality. | High atom economy, low catalyst loading. | Catalyst sensitivity, limited substrate scope for some reactions. acs.orgdicp.ac.cn |
| Chiral Auxiliary | Stoichiometric chiral molecule directs stereoselective bond formation. | High reliability, predictable stereochemical outcome. wikipedia.org | Requires additional steps for attachment and removal, not atom-economical. wikipedia.org |
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. mdpi.com For the synthesis of chiral amines, ω-transaminases (ω-TAs) have emerged as exceptionally powerful tools. nih.gov
Asymmetric Synthesis with ω-Transaminases: ω-TAs catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. illinois.edu To synthesize the precursor for this compound, one would start with a prochiral ketone like N-Boc-3-piperidone. An (S)-selective ω-transaminase can directly convert this ketone into (S)-N-Boc-3-aminopiperidine with typically excellent enantiomeric excess (>99% ee). beilstein-journals.org
This biocatalytic approach is highly attractive for industrial applications due to its operational simplicity, mild reaction conditions (typically aqueous buffer at or near room temperature), and exceptional stereoselectivity. rsc.org Challenges such as unfavorable reaction equilibria can be overcome by using a large excess of the amine donor or by removing the ketone co-product. nih.gov Recent advances have seen these enzymes immobilized on solid supports, enabling their use in continuous flow systems for efficient, large-scale production. acs.org Furthermore, multi-enzyme cascades have been designed to synthesize protected 3-aminopiperidines from acyclic amino alcohol precursors in a one-pot process. rsc.orgresearchgate.net
This classical approach involves converting a racemic mixture of the desired piperidine into a mixture of diastereomers, which have different physical properties and can be separated.
Diastereomeric Salt Resolution: A racemic amine, such as (rac)-3-aminopiperidine, can be treated with a single enantiomer of a chiral acid (a resolving agent), like D- or L-tartaric acid or (S)-(+)-camphorsulfonic acid. google.com This reaction forms a pair of diastereomeric salts. Due to differences in solubility, one of the diastereomeric salts will often crystallize preferentially from a suitable solvent, allowing for its separation by simple filtration. The desired enantiomer of the amine is then liberated from the purified salt by treatment with a base.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. csfarmacie.cz The CSP contains a chiral selector that interacts differently with the two enantiomers, causing them to move through the column at different rates and thus be separated. For amines that lack a UV chromophore, a pre-column derivatization step can be employed, for instance, by reacting the amine with para-toluenesulfonyl chloride to introduce a UV-active group, facilitating detection and separation. nih.gov
Development of Novel and Efficient Synthetic Protocols
Research continues to focus on developing more efficient, sustainable, and versatile routes to chiral piperidines.
One-Pot and Tandem Reactions: Modern synthetic chemistry emphasizes step-economy by combining multiple transformations into a single operation (a "one-pot" or "tandem" reaction). Multi-component reactions, where three or more starting materials are combined to form a complex product, are particularly efficient for constructing substituted piperidines. semanticscholar.orgsemanticscholar.orggrowingscience.com Similarly, hybrid cascades that combine biocatalysis with organocatalysis or chemocatalysis can generate significant molecular complexity from simple starting materials in a single pot. rsc.orgnih.govresearchgate.net For example, a transaminase can be used to generate a cyclic imine in situ, which is then intercepted by an organocatalyst to participate in a stereoselective Mannich reaction. rsc.org
Continuous Flow Systems: The integration of biocatalysis with continuous flow technology represents a significant advance for the industrial synthesis of chiral amines. Immobilized enzymes, such as transaminases packed into a column, allow for the continuous conversion of a starting material solution into the product. acs.org This approach offers enhanced efficiency, easier product isolation, and excellent process control, achieving high space-time yields suitable for large-scale manufacturing. acs.org
C-H Functionalization: A frontier in synthetic methodology is the direct, selective functionalization of C-H bonds. Recently, a catalytic, enantioselective δ-C-H cyanation of acyclic amines has been developed. nih.gov This radical-mediated reaction, controlled by a chiral copper catalyst, installs a nitrile group at a remote position, which can then serve as a precursor to form a chiral piperidine ring upon cyclization. This strategy represents a fundamentally new disconnection approach for piperidine synthesis. nih.gov
Process Intensification and Scalability Studies for Research and Development
Key strategies in the process intensification for producing substituted piperidines include the adoption of continuous flow chemistry and biocatalysis. These methodologies offer significant advantages over conventional batch methods, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and exothermic reactions. pharmasalmanac.comcetjournal.it
Continuous Flow Synthesis of Chiral Piperidines
Continuous flow processing has emerged as a powerful tool for the synthesis of chiral piperidine scaffolds. organic-chemistry.org This approach allows for rapid reaction optimization, improved yields, and higher selectivity while minimizing reactor volume and improving safety profiles. pharmasalmanac.com A notable study demonstrated a highly diastereoselective continuous flow protocol for producing enantioenriched α-substituted piperidines, achieving high yields and selectivities within minutes. organic-chemistry.orgacs.org This method highlights the potential for rapid and scalable access to complex piperidine-based intermediates. acs.org
The benefits of shifting from batch to continuous flow are evident in both laboratory and industrial settings. Flow processes enable precise control over residence time, temperature, and stoichiometry, which often leads to a reduction in side-product formation and simplifies purification. pharmasalmanac.com For instance, a multi-step continuous flow synthesis of a potent δ-opioid receptor agonist, which features a substituted piperidine core, was successfully developed, integrating synthesis and purification steps into a single streamlined process. durham.ac.uknih.gov
The table below, based on findings for analogous chiral piperidine syntheses, illustrates the typical improvements observed when transitioning from batch to continuous flow methodologies.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Several hours to days | Minutes |
| Typical Yield | Variable, often moderate | Generally >80% |
| Diastereoselectivity | Good to high | Excellent (>90:10 dr) |
| Scalability | Complex, non-linear scale-up | Smoother, linear scale-up |
| Safety | Higher risk with exothermic reactions | Enhanced safety, small reaction volumes |
This table presents generalized data from studies on chiral piperidine synthesis to illustrate the advantages of flow chemistry. organic-chemistry.orgacs.org
Chemoenzymatic Flow Systems for Enhanced Selectivity
The integration of biocatalysis with continuous flow technology represents a further advancement in process intensification. Immobilized enzymes can be used in packed-bed reactors to perform highly selective asymmetric syntheses. researchgate.net A pertinent example is the efficient synthesis of (S)-1-Boc-3-aminopiperidine, a closely related precursor, using an immobilized ω-transaminase in a continuous flow system. researchgate.net This chemoenzymatic process not only provides the product with excellent enantiomeric purity but also demonstrates remarkable operational stability, which is a critical factor for industrial-scale production. researchgate.net
The research findings for this type of process underscore its potential for large-scale applications.
| Metric | Value/Observation |
| Biocatalyst | Immobilized ω-Transaminase from Halomonas elongata (HEWT) |
| Process Type | Continuous flow packed-bed reactor |
| Substrate Scope | Broad, applicable to various amines |
| Purification | Integrated in-line purification feasible |
| Operational Stability | Retained 86.3% of catalytic activity after 25 days of continuous operation |
Data from a study on the continuous flow synthesis of (S)-1-Boc-3-aminopiperidine. researchgate.net
Scalability and Industrial Application
A primary goal of process development is to ensure that a synthetic route is robust and transferable from the laboratory to a pilot plant and ultimately to commercial manufacturing. Scalability studies are essential to identify and overcome potential challenges related to reaction kinetics, heat transfer, and mass transport that may arise at a larger scale.
For piperidine-based pharmaceutical intermediates, synthetic routes have been successfully optimized and scaled to produce multi-kilogram quantities. One such study focused on the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, where key steps like hydroboration and reductive amination were carefully optimized to maximize throughput and ensure process robustness for production at a 10-kg scale. researchgate.net Such studies are crucial for establishing a reliable supply chain for active pharmaceutical ingredients.
Chemical Reactivity and Transformation Mechanisms of S 2 1 Benzylpiperidin 3 Yl Ethanamine
Aminic Functionalization and Derivatization Reactions
The dual amine functionalities of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine—a primary amine on the ethyl side-chain and a tertiary amine within the piperidine (B6355638) ring—exhibit distinct reactivities. The primary amine serves as a prime site for nucleophilic reactions, while the tertiary amine can act as a base or, under specific conditions, participate in quaternization reactions.
Nucleophilic Acylation and Sulfonylation Reactions
The primary amino group of this compound is readily susceptible to nucleophilic attack on activated carbonyl and sulfonyl species. These reactions are fundamental for creating stable amide and sulfonamide linkages, respectively.
Nucleophilic Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides proceeds via a nucleophilic addition-elimination mechanism to furnish the corresponding N-acylated derivatives. This transformation is commonly used to introduce a variety of functional groups. For instance, studies on the isomeric 1-benzyl-4-[2-(amino)ethyl]piperidine scaffold have demonstrated efficient N-benzoylation to produce N-benzoylamino derivatives. nih.gov This reactivity is directly analogous to that expected for the primary amine of this compound. The reaction typically involves treating the amine with the acylating agent in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides. This functionalization is critical in medicinal chemistry for modifying the physicochemical properties of a molecule.
Table 1: Representative Acylation and Sulfonylation Reactions Based on analogous reactivity of primary amines.
| Reagent Class | Specific Reagent | Product Type | General Conditions |
| Acyl Halide | Benzoyl chloride | Amide | Inert solvent (DCM, THF), Base (Et₃N) |
| Acid Anhydride (B1165640) | Acetic anhydride | Amide | Neat or in aprotic solvent |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide | Aprotic solvent (DCM), Base (Pyridine) |
Reductive Amination and Alkylation Strategies
Further functionalization of the primary amine can be achieved through alkylation methods, with reductive amination being a particularly controlled and efficient strategy.
Reductive Amination: This powerful method allows for the formation of secondary or tertiary amines by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Research on related 4-(2-aminoethyl)-2-phenylpiperidine scaffolds has shown that aldehydes can be effectively coupled to the aminoethyl side chain via reductive amination using NaBH(OAc)₃ to yield diverse secondary and tertiary amines. nih.gov This strategy avoids the common pitfalls of direct alkylation.
Direct Alkylation: While direct reaction with alkyl halides is a classical method for amine alkylation, it is often difficult to control with primary amines like this compound. youtube.com The initial alkylation yields a secondary amine, which is often more nucleophilic than the starting primary amine, leading to subsequent reactions that produce the tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org This lack of selectivity often results in a mixture of products, making purification challenging.
Table 2: Reductive Amination of Aminoethylpiperidine Scaffolds Data derived from studies on analogous compounds. nih.gov
| Carbonyl Compound | Amine Scaffold | Reducing Agent | Product |
| Formalin | 2-(1-Ethyl-2-phenylpiperidin-4-yl)ethan-1-ol derived aldehyde | NaBH(OAc)₃ | N,N-dimethyl derivative |
| N-methylbenzylamine | 2-(1-Methyl-2-phenylpiperidin-4-yl)acetaldehyde | NaBH(OAc)₃ | N-benzyl-N-methyl derivative |
Formation of Macrocyclic and Heterocyclic Systems Utilizing the Amine Moiety
The diamine nature of this compound makes it a valuable building block for the synthesis of larger, more complex molecular architectures such as macrocycles and heterocycles.
Heterocycle Formation: The primary amine can participate in condensation and cyclization reactions to form various heterocyclic rings. For example, reaction with appropriately substituted pyridazines can lead to the formation of aminopyridazine derivatives, a motif explored in the development of acetylcholinesterase inhibitors using a similar 1-benzylpiperidin-4-ylethylamine scaffold. nih.gov Other potential transformations include reactions with 1,3-dicarbonyl compounds to form pyrimidines or with α-haloketones to form substituted pyrroles.
Macrocycle Formation: Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.govnih.gov As a diamine building block, this compound can be incorporated into macrocyclic structures. A common strategy involves a two-step process where the primary amine is first acylated with one end of a linker molecule, followed by an intramolecular cyclization event. Alternatively, high-dilution condensation with a dicarboxylic acid derivative can lead to the formation of a macrocyclic diamide. The defined distance and stereochemical relationship between the two nitrogen atoms in the molecule can impart specific conformational constraints on the resulting macrocycle. uni-kiel.de
Exploration of Reaction Mechanisms Involving this compound
The transformations of this compound follow well-established reaction mechanisms in organic chemistry.
Nucleophilic Acylation/Sulfonylation: These reactions proceed through a two-step addition-elimination mechanism. The primary amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon (or sulfonyl sulfur). This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and the carbonyl (or sulfonyl) double bond is reformed, resulting in the final amide or sulfonamide product.
Reductive Amination: This process involves two distinct stages. First, the primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from an aldehyde) or an enamine. In the second stage, a reducing agent, typically a hydride donor like NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion (the protonated form of the imine), resulting in the final secondary amine product.
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations with its Derivatives
While the parent compound is not typically a direct participant in cross-coupling reactions, its derivatives are excellent substrates for such transformations. Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
A common strategy involves first functionalizing the primary amine to introduce a coupling handle. For example, the amine can be reacted with a halogen-substituted aroyl chloride (e.g., 4-iodobenzoyl chloride). The resulting amide derivative now contains an aryl iodide moiety, which is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The aryl iodide derivative can be coupled with a boronic acid or ester to form a new C-C bond, creating a biaryl structure.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst can introduce a vinyl group.
Sonogashira Coupling: Coupling with a terminal alkyne provides access to aryl-alkyne structures.
Buchwald-Hartwig Amination: The aryl iodide can be coupled with another amine, further elaborating the molecular structure.
This two-step approach—derivatization followed by cross-coupling—allows for the synthesis of highly complex molecules from the this compound scaffold, demonstrating its utility as a versatile building block in modern organic synthesis.
Application of S 2 1 Benzylpiperidin 3 Yl Ethanamine As a Key Building Block in Complex Molecular Synthesis
Utilization in the Total Synthesis of Natural Products and Designed Bioactive Molecules
The total synthesis of natural products is a crucial area of organic chemistry that allows for the confirmation of proposed structures and the production of rare compounds for biological testing. researchgate.net Chiral building blocks like (S)-2-(1-Benzylpiperidin-3-yl)ethanamine are instrumental in these multi-step syntheses, providing a pre-defined stereocenter that guides the formation of the final complex architecture. researchgate.netmdpi.comresearchgate.net
While specific examples of the direct use of this compound in the total synthesis of a named natural product are not prevalent in the readily available literature, its structural motif is found in numerous bioactive molecules. For instance, the benzylpiperidine scaffold is a core component of various potent and selective acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net The synthesis of these inhibitors often involves the elaboration of a benzylpiperidine core, highlighting the importance of this structural unit in medicinal chemistry. nih.govresearchgate.net The synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives with anti-leukemic activity also incorporates a substituted piperidine (B6355638) ring, demonstrating the utility of this scaffold in the development of novel therapeutic agents. mdpi.com
Rational Design and Synthesis of Novel Molecular Scaffolds and Ligands Based on this compound
The rational design of novel molecular scaffolds is a cornerstone of modern drug discovery. researchgate.netmdpi.com this compound serves as an excellent starting point for the creation of new chemical entities due to its inherent structural features. The piperidine ring can be functionalized at various positions, and the primary amine allows for a wide array of chemical transformations, including amidation, alkylation, and reductive amination. mdpi.com
The benzylpiperidine scaffold has been a focus in the design of various ligands targeting different biological systems. researchgate.netmdpi.comnih.govresearchgate.netnih.gov For example, derivatives of benzylpiperidine have been synthesized and evaluated as acetylcholinesterase inhibitors. nih.govresearchgate.net The design process often involves computational modeling to predict the binding of the designed molecules to their target protein. researchgate.net The synthesis of diverse heterocyclic scaffolds derived from arylpiperidines has been achieved through multicomponent assembly processes, showcasing the versatility of the piperidine core in generating structural diversity. nih.gov
| Scaffold/Derivative | Biological Target/Activity | Design Strategy |
|---|---|---|
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine derivatives | Acetylcholinesterase (AChE) inhibitors | Structure-Activity Relationship (SAR) studies |
| Pyrrolo[1,2-a]quinoxaline derivatives | Anti-leukemic | Multi-step synthesis from commercially available starting materials |
| Polyheterocyclic scaffolds from 2-arylpiperidines | Structural diversity for screening | Mannich-type multicomponent assembly |
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. escholarship.orgyoutube.comuzh.ch The structure of this compound is well-suited for combinatorial approaches. The primary amine can be reacted with a diverse set of building blocks, such as carboxylic acids, aldehydes, or sulfonyl chlorides, to create a library of amides, secondary amines, or sulfonamides, respectively. Furthermore, the benzyl (B1604629) group can be modified or removed to introduce additional points of diversity.
The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold and its subsequent derivatization exemplifies the use of a piperidine-containing core in library synthesis. rsc.org This approach allows for the selective and sequential modification of different functional groups to generate a collection of diverse molecules. rsc.org
Scaffold hopping is a medicinal chemistry strategy used to identify novel core structures with similar biological activity to a known active compound. researchgate.netresearcher.lifenih.govrsc.org This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.comenamine.netmdpi.comdrugdesign.orgnih.gov
While direct examples of scaffold hopping from this compound are not explicitly detailed, the benzylpiperidine moiety itself can be considered a result of such strategies in the broader context of drug design. For instance, in the development of acetylcholinesterase inhibitors, isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to the activity, indicating the importance of this specific scaffold for binding to the target. nih.govresearchgate.net
| Strategy | Description | Application in Benzylpiperidine-based Design |
|---|---|---|
| Combinatorial Chemistry | Rapid synthesis of large libraries of compounds. escholarship.org | Functionalization of the primary amine and piperidine ring to create diverse libraries. |
| Scaffold Hopping | Identifying novel core structures with similar biological activity. researchgate.netresearcher.life | Exploring alternative heterocyclic cores to the piperidine ring. |
| Bioisosteric Replacement | Substituting atoms or groups with similar properties to improve activity or pharmacokinetics. cambridgemedchemconsulting.comdrugdesign.org | Replacing the benzyl group or modifying the piperidine ring with bioisosteres. |
Development of Chemical Probes and Ligands for Research Investigations
Chemical probes are essential tools for studying biological systems. nih.govolemiss.edursc.org They are small molecules designed to interact with a specific biological target, allowing researchers to investigate its function. This compound can serve as a scaffold for the development of such probes.
Fluorescent labeling is a common strategy for creating chemical probes that can be visualized in biological systems. nih.govnih.govresearchgate.net The primary amine of this compound provides a convenient handle for attaching a fluorescent dye. This can be achieved by reacting the amine with a fluorescent molecule that has a reactive group, such as an isothiocyanate or a succinimidyl ester. The resulting fluorescently tagged conjugate can then be used in techniques like fluorescence microscopy or flow cytometry to study the localization and dynamics of its biological target.
Radiolabeling involves incorporating a radioactive isotope into a molecule. nih.govnih.gov Radiolabeled ligands are widely used in receptor binding assays to determine the affinity of a compound for its target and in imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize the distribution of a target in vivo.
The benzyl group of this compound can be modified to incorporate a radioisotope. For example, a halogen, such as iodine-125 (B85253) or bromine-76, can be introduced onto the phenyl ring. nih.gov This would allow for the use of the radiolabeled compound in in vitro binding studies or as a tracer in preclinical imaging studies.
Application in Fragment-Based Approaches to Molecular Design (focused on methodology for compound generation)
This compound serves as an exemplary scaffold for fragment-based drug discovery (FBDD), a methodology that screens smaller, less complex molecules against biological targets to identify starting points for lead development. pharmafeatures.comlifechemicals.com The N-benzyl piperidine (N-BP) motif, a core component of this compound, is recognized as a versatile and valuable fragment in medicinal chemistry due to its structural flexibility and three-dimensional nature. nih.govresearchgate.net Its utility lies in the ability to fine-tune both efficacy and physicochemical properties during drug development. nih.govresearchgate.net
The strategic value of this compound in FBDD stems from its distinct structural features, which provide clear vectors for chemical elaboration once the fragment is validated as a "hit" against a protein target. researchgate.netnih.gov The process of generating more complex and potent molecules from this fragment follows a systematic, structure-guided methodology. rsc.org
Key Structural Features for Fragment Elaboration
The design of a compound library around this scaffold leverages its inherent chemical properties. Each component of the molecule offers a "handle" for synthetic modification to enhance binding affinity and selectivity.
| Feature | Role in Fragment-Based Design |
| Primary Amine (-NH2) | The primary amine on the ethyl side chain is the most synthetically tractable point for initial fragment elaboration. It acts as a versatile nucleophile and a hydrogen bond donor, allowing for the rapid generation of a diverse library of analogues through robust chemical reactions. |
| N-Benzyl Group | This group is crucial for establishing cation-π or π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's binding pocket. researchgate.net It also provides a site for later-stage modification to explore deeper pockets or modulate physicochemical properties. |
| Piperidine Ring | As a saturated heterocycle, the piperidine ring imparts a three-dimensional character to the fragment, which is often advantageous compared to the flat, two-dimensional molecules that populate many screening collections. nih.govrsc.orgrsc.org This 3D shape can lead to more specific and efficient binding. |
| (S)-Stereocenter | The defined stereochemistry at the 3-position of the piperidine ring allows for specific, chiral interactions with the target protein. This is critical for optimizing potency and reducing off-target effects, as biological macromolecules are themselves chiral. |
Methodology for Compound Library Generation
Once this compound is identified as a binder to a target protein, typically through biophysical screening methods like NMR, SPR, or X-ray crystallography, a structure-based design process commences. pharmafeatures.com The primary goal is to "grow" the fragment by adding new chemical functionalities that can form additional favorable interactions with the target, thereby increasing potency. lifechemicals.com The primary amine serves as the principal anchor point for this "fragment growing" strategy. lifechemicals.com
A focused library of derivatives is generated by reacting the amine with a variety of chemical building blocks. This approach allows for the systematic exploration of the protein's binding site adjacent to where the fragment binds.
Synthetic Elaboration Strategies from the Primary Amine
| Reaction Type | Reagent Class | Resulting Functional Group | Purpose of Elaboration |
| Amide Coupling | Carboxylic Acids (R-COOH) | Amide | Introduce groups that can act as hydrogen bond donors/acceptors and explore hydrophobic or polar pockets. This is one of the most common and reliable methods for fragment elaboration. |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R-CO-R') | Secondary or Tertiary Amine | Forms a more flexible linker compared to an amide and introduces a basic center, which can be crucial for salt formation or specific ionic interactions. |
| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | Sulfonamide | Introduces a strong hydrogen bond acceptor group (sulfonyl oxygen atoms) that can interact with specific residues like arginine or lysine. |
| Urea/Thiourea Formation | Isocyanates (R-NCO) or Isothiocyanates (R-NCS) | Urea or Thiourea | Creates rigid structures with excellent hydrogen bonding capabilities, often used to bridge different sub-pockets of a binding site. |
This modular and systematic approach allows medicinal chemists to rapidly synthesize dozens of analogues. nih.gov Each new compound is then tested for its binding affinity, and the resulting structure-activity relationship (SAR) data, ideally coupled with co-crystal structures, guides the next round of design and synthesis. This iterative cycle of design, synthesis, and testing is the core of the fragment-to-lead optimization process, enabling the evolution of a low-affinity fragment hit into a potent and selective lead compound. drugdiscoverychemistry.com
Computational and Theoretical Investigations of S 2 1 Benzylpiperidin 3 Yl Ethanamine
Advanced Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine is fundamental to its function. The molecule possesses significant conformational flexibility arising from the piperidine (B6355638) ring, the orientation of the benzyl (B1604629) group, and the rotation of the ethanamine side chain.
Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 3-substituted piperidine, the substituent—in this case, the -(CH2)2NH2 group—can exist in either an axial or an equatorial position. Computational studies on similar N-benzylpiperidine and other substituted piperidine systems consistently show that conformers with equatorial substituents are energetically more favorable than those with axial substituents. osi.lvwhiterose.ac.uk This preference is due to the reduction of unfavorable 1,3-diaxial interactions that destabilize the axial conformation. For this compound, the ethanamine side chain is predicted to predominantly occupy the equatorial position.
N-Benzyl Group Orientation: The large N-benzyl group also has a strong preference for the equatorial position to avoid steric clashes with the piperidine ring protons. osi.lv The rotational freedom around the N-CH2(phenyl) bond further contributes to the conformational landscape, with low-energy conformers defined by the specific torsion angle of the benzyl group relative to the piperidine ring.
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior and conformational stability, MD simulations are employed. These simulations model the atomic movements over time, providing a detailed picture of the molecule's flexibility and the stability of different conformations in a simulated physiological environment (e.g., in water). For molecules with similar piperidine scaffolds, MD simulations have been used to validate the stability of predicted low-energy conformations and to understand how the molecule might adapt its shape upon interacting with a biological target. nih.govnih.gov Simulations would likely show that while the piperidine ring maintains its chair form, the benzyl and ethanamine side chains exhibit considerable rotational freedom, exploring a range of accessible conformations around the low-energy minima.
| Feature | Predicted Predominant Conformation | Rationale |
| Piperidine Ring | Chair | Minimizes torsional and steric strain. |
| Ethanamine Substituent | Equatorial | Avoids 1,3-diaxial steric interactions. |
| N-Benzyl Group | Equatorial | Minimizes steric hindrance with the ring. |
Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.comrsc.org These calculations provide insights into charge distribution, orbital energies, and chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying regions of a molecule that are rich or poor in electrons. For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atoms of the piperidine ring and the primary amine, indicating their role as hydrogen bond acceptors or sites for protonation. The aromatic benzyl group would also contribute to the electronic landscape.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pair of the piperidine nitrogen, and the π-system of the benzyl ring.
LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the aromatic benzyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity.
Reactivity Descriptors: Based on QM calculations, various descriptors can be calculated to predict reactivity:
Ionization Potential: Energy required to remove an electron, related to the HOMO energy.
Electron Affinity: Energy released when an electron is added, related to the LUMO energy.
Chemical Hardness: A measure of resistance to change in electron distribution, related to the HOMO-LUMO gap.
| Property | Predicted Characteristic | Implication |
| Molecular Electrostatic Potential | Negative potential on N atoms | Sites for protonation and hydrogen bonding. |
| HOMO Location | Piperidine Nitrogen, Benzyl Ring | Regions susceptible to electrophilic attack. |
| LUMO Location | Benzyl Ring | Region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Indicates kinetic stability. |
Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation and analysis.
NMR Spectroscopy: QM calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shifts for the diastereotopic protons on the piperidine ring and the benzyl group can help in assigning complex experimental spectra and confirming the molecule's 3D structure and predominant conformation. acs.org
Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. Predicted IR spectra would show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C-N stretching vibrations, aiding in experimental characterization.
Chiroptical Properties: Since the molecule is chiral (due to the S-configuration at the C3 position), it will exhibit optical activity. Chiroptical properties like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) can be predicted using time-dependent DFT (TD-DFT) calculations. These simulations of the chiroptical spectra are crucial for confirming the absolute configuration (S vs. R) of a synthesized sample by comparing the predicted spectrum to the experimental one. rsc.org
Ligand-Protein Interaction Modeling and Pharmacophore Generation (focused on in silico methods)
The structural features of this compound—a protonatable nitrogen, a hydrophobic aromatic ring, and another basic amine—suggest its potential to interact with biological targets like enzymes or receptors. nih.gov In silico methods such as molecular docking and pharmacophore modeling are used to explore these potential interactions. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. nih.govsci-hub.se Given its structural similarity to known bioactive molecules, this compound could be docked into the active sites of various targets. For instance, N-benzylpiperidine scaffolds are found in inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and sigma receptors. researchgate.netrsc.orgnih.govnih.gov A typical docking simulation would likely show:
Ionic/Hydrogen Bonding: The protonated piperidine or ethanamine nitrogen forming a salt bridge or hydrogen bond with an acidic residue (e.g., Aspartic or Glutamic acid) in the active site.
Hydrophobic Interactions: The benzyl group occupying a hydrophobic pocket, engaging in π-π stacking or van der Waals interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Hydrogen Bonding: The primary amine of the ethanamine group acting as a hydrogen bond donor or acceptor.
Pharmacophore Generation: A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. researchgate.netnih.govrsc.org Based on the structure of this compound and its likely interactions, a pharmacophore model could be generated. Such a model would typically include features like a positive ionizable feature (from the protonated nitrogens), a hydrophobic/aromatic feature (from the benzyl ring), and hydrogen bond donors/acceptors. nih.govmdpi.com This model can then be used to screen large compound libraries for other molecules with similar properties that might exhibit similar biological activity.
| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Protein Interaction |
| Positive Ionizable (PI) | Protonated Piperidine/Ethanamine Nitrogen | Salt bridge with acidic residues (Asp, Glu). |
| Hydrophobic Aromatic (H/AR) | Benzyl Ring | π-π stacking, hydrophobic interactions (Phe, Tyr, Trp). |
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Interaction with backbone carbonyls or side chains (Ser, Thr, Asn, Gln). |
| Hydrogen Bond Acceptor (HBA) | Piperidine/Ethanamine Nitrogen | Interaction with side chains (Ser, Thr, Asn, Gln). |
Rational Design Principles for this compound Derivatives based on Computational Insights
The computational analyses described above provide a foundation for the rational design of new derivatives with potentially improved properties (e.g., higher affinity, selectivity, or better ADME profiles). openmedicinalchemistryjournal.compatsnap.com
Structure-Activity Relationship (SAR) Exploration: Insights from docking can guide modifications. For example, if the benzyl group fits well into a hydrophobic pocket but does not fill it completely, derivatives with larger or substituted aromatic rings could be designed to enhance hydrophobic interactions. nih.gov If the ethanamine group's position is not optimal for hydrogen bonding, its length or position on the piperidine ring could be altered.
Improving Selectivity: By comparing the active sites of different protein targets, modifications can be designed to enhance binding to one target over another. For example, introducing a substituent that creates a favorable interaction with a residue present in the desired target but absent in off-targets can improve selectivity.
Modulating Physicochemical Properties: DFT calculations can predict how modifications will affect electronic properties like basicity (pKa). nih.gov For instance, adding electron-withdrawing groups to the benzyl ring would decrease the basicity of the piperidine nitrogen, which could influence its interaction profile and pharmacokinetic properties. Computational tools can predict changes in properties like lipophilicity (logP) and polar surface area, which are critical for drug-likeness and permeability. nih.gov This integrated computational approach allows for the iterative design and in silico evaluation of new compounds, prioritizing the most promising candidates for chemical synthesis and experimental testing. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification of S 2 1 Benzylpiperidin 3 Yl Ethanamine in Research
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the structural elucidation and characterization of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine at a molecular level. These methods offer detailed insights into the compound's atomic connectivity, functional groups, and stereochemistry.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netrsc.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, and the ethanamine side chain. The benzylic protons typically appear as a singlet, while the piperidine and ethanamine protons exhibit more complex splitting patterns due to spin-spin coupling. The chemical shifts of the protons adjacent to the nitrogen atoms are characteristically downfield.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl Aromatic Protons | 7.2 - 7.4 | 127 - 130 |
| Benzyl CH₂ Protons | ~3.5 | ~63 |
| Piperidine Ring Protons | 1.5 - 3.0 | 25 - 60 |
| Ethanamine CH₂ Protons | 2.5 - 3.0 | 35 - 45 |
Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate mass determination of this compound, which in turn confirms its elemental composition. HRMS provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve:
Cleavage of the benzyl group: Loss of the benzyl group (C₇H₇) would result in a prominent fragment ion.
Piperidine ring opening: Fragmentation of the piperidine ring can occur through various pathways, leading to characteristic fragment ions. nih.gov
Loss of the ethanamine side chain: Cleavage of the bond connecting the ethanamine group to the piperidine ring is another plausible fragmentation route.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:
N-H stretching: The primary amine of the ethanamine group will exhibit characteristic N-H stretching vibrations.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations from the benzyl and piperidine moieties will be present.
C-N stretching: Vibrations corresponding to the carbon-nitrogen bonds in the piperidine ring and the ethanamine side chain.
Aromatic C=C stretching: The benzene (B151609) ring of the benzyl group will show characteristic C=C stretching bands.
These techniques are complementary and can provide a comprehensive vibrational fingerprint of the molecule. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-N | C-N Stretch | 1000 - 1250 |
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute stereochemistry and assessing the enantiomeric purity of this compound. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule and can be used to determine the absolute configuration of a chiral center by comparing the experimental spectrum to theoretically calculated spectra. nih.govrsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.
Both ECD and ORD can be used to determine the enantiomeric purity of a sample, as the magnitude of the signal is directly proportional to the concentration of the chiral enantiomer.
Advanced Chromatographic Separation Techniques
Advanced chromatographic techniques are the cornerstone for the separation and quantification of this compound, especially for the critical task of determining its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers and the determination of enantiomeric excess (e.e.). mdpi.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.
For the analysis of this compound, a suitable chiral HPLC method would involve:
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. nih.gov
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
Detection: A UV detector is commonly used for detection, as the benzyl group provides a chromophore that absorbs UV light.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A well-developed chiral HPLC method can achieve baseline separation of the enantiomers, allowing for accurate and precise quantification. researchgate.netgoogle.com
Table 3: Representative Chiral HPLC Method Parameters for the Analysis of Chiral Amines
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Note: These are example parameters and optimization is typically required for a specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Derivatization for amines typically falls into two main categories: acylation and silylation. researchgate.netjfda-online.com Acylation, often using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), can significantly increase the volatility of the analyte. jfda-online.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens on the amine groups with a trimethylsilyl (B98337) (TMS) group, which also enhances volatility and thermal stability. nih.gov
For chiral compounds like this compound, derivatization can also serve to separate the enantiomers. This is achieved by using a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomers. nih.gov These diastereomeric derivatives have different physical properties and can be separated on a standard, achiral GC column, allowing for the quantification of each enantiomer. nih.gov The mass spectrometer then provides structural information for confirmation and quantification.
| Reagent Class | Specific Reagent | Abbreviation | Target Functional Group | Key Advantage |
|---|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride | TFAA | Primary/Secondary Amines, Alcohols | Forms highly volatile derivatives, enhances detection. jfda-online.com |
| Acylation | Pentafluoropropionic Anhydride | PFPA | Primary/Secondary Amines, Alcohols | Improves chromatographic efficiency and detection. jfda-online.com |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Alcohols, Carboxylic Acids | Powerful silylating agent, volatile by-products. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, Alcohols | Produces stable derivatives with good chromatographic properties. nih.gov |
| Chiral Acylation | (S)-(–)-N-(Trifluoroacetyl)prolyl chloride | l-TPC | Chiral Amines | Forms diastereomers for enantiomeric separation on achiral columns. researchgate.netjfda-online.com |
| Chiral Acylation | α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Chiral Amines, Chiral Alcohols | Forms stable diastereomeric derivatives for enantiomeric resolution. nih.gov |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a highly efficient analytical technique that offers rapid, high-resolution separations, making it a valuable tool for the analysis of pharmaceuticals. nih.gov It represents an orthogonal separation mechanism to liquid chromatography and is particularly well-suited for the analysis of chiral compounds like this compound. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
For the separation of enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte (BGE). mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for this purpose. mdpi.comnih.gov These cyclic oligosaccharides have a chiral cavity and can form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. nih.gov The differing stability of these complexes between the two enantiomers leads to different electrophoretic mobilities, enabling their separation. nih.gov
Given that this compound is a basic compound, it would be positively charged in an acidic BGE. Anionic cyclodextrin (B1172386) derivatives, such as sulfated or succinylated CDs, are often effective for the chiral separation of basic drugs. nih.govmdpi.com The selection of the appropriate chiral selector, its concentration, the pH of the BGE, and the applied voltage are critical parameters that must be optimized to achieve baseline resolution of the enantiomers.
| Chiral Selector Type | Specific Example | Typical Analytes | Separation Principle |
|---|---|---|---|
| Neutral Cyclodextrin | Trimethyl-β-cyclodextrin (TM-β-CD) | Weakly basic/acidic drugs | Inclusion complexation, altering effective mobility. mdpi.com |
| Anionic Cyclodextrin | Succinyl-β-cyclodextrin (Succ-β-CD) | Basic drugs (cations) | Inclusion complexation combined with electrostatic interaction. mdpi.com |
| Anionic Cyclodextrin | Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD | Structurally diverse analytes | Provides strong chiral recognition for a wide range of compounds. |
| Anionic Cyclodextrin | Heptakis-6-sulfato-β-CD (HpS-β-CD) | Basic drugs (cations) | Strong enantiospecific complexation leading to high resolution. nih.gov |
| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Primary amines | Complexation with the protonated amine group. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. Analysis of the resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of each atom in the molecule.
For a chiral molecule such as this compound, X-ray crystallography provides unambiguous proof of the (S)-configuration at the chiral center. It also reveals detailed conformational information, such as the puckering of the piperidine ring (e.g., chair or boat conformation), the orientation of the benzyl and ethanamine substituents, and the network of intermolecular interactions (e.g., hydrogen bonds) within the crystal lattice. researchgate.net
The process requires growing a high-quality single crystal of the compound, which can sometimes be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The collected data are then processed to yield a detailed structural model. While specific crystallographic data for this compound are not available in the reviewed literature, Table 3 provides an example of the crystallographic data that would be generated, using a published structure of a complex molecule containing a substituted 1-benzylpiperidine (B1218667) moiety as an illustration. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₆H₃₁N₅O |
| Formula Weight | 549.66 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8563(8) |
| b (Å) | 9.2517(10) |
| c (Å) | 21.803(2) |
| α (°) | 95.923(3) |
| β (°) | 98.136(2) |
| γ (°) | 96.538(3) |
| Volume (ų) | 1547.1(3) |
| Z (molecules/unit cell) | 2 |
Note: Data presented is for 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one and serves as an illustrative example of the parameters determined by X-ray crystallography. mdpi.com
Development of Robust Bioanalytical Methods for In Vitro Research Samples
The development of robust and reliable bioanalytical methods is essential for quantifying this compound in various in vitro research samples, such as cell culture media, cell lysates, or microsomal incubation mixtures. These methods are crucial for studies investigating metabolic stability, cell permeability, or target engagement. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the predominant technology for this purpose due to its high sensitivity, specificity, and wide dynamic range. nih.gov
A robust bioanalytical method begins with an efficient sample preparation procedure designed to remove interfering matrix components (e.g., proteins, salts, lipids) and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the sample matrix.
The chromatographic step, typically reversed-phase liquid chromatography (RPLC), separates the analyte from any remaining matrix components and potential metabolites. scispace.com For basic amines like this compound, mobile phases with acidic modifiers (e.g., formic acid) are often used to ensure good peak shape and retention. Detection is usually performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard, providing excellent selectivity and quantitative accuracy. nih.gov Method validation is a critical final step to ensure the procedure is accurate, precise, and reliable over the intended concentration range. nih.gov
| Stage | Objective | Common Approaches and Considerations |
|---|---|---|
| Sample Preparation | Isolate analyte, remove interferences. | Protein Precipitation (e.g., with acetonitrile), Liquid-Liquid Extraction, Solid-Phase Extraction. |
| Chromatographic Separation | Separate analyte from matrix components. | Reversed-Phase LC (e.g., C18 column); Mobile phase optimization (pH, organic modifier). scispace.com |
| Mass Spectrometric Detection | Achieve sensitive and specific quantification. | Electrospray Ionization (ESI) in positive mode; Optimization of precursor/product ions for SRM. nih.gov |
| Internal Standard Selection | Correct for variability in sample processing and analysis. | Stable Isotope-Labeled (SIL) version of the analyte is ideal; structural analog if SIL is unavailable. |
| Method Validation | Demonstrate reliability and robustness. | Assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. nih.gov |
Future Perspectives and Emerging Research Avenues for S 2 1 Benzylpiperidin 3 Yl Ethanamine Research
The chiral scaffold of (S)-2-(1-benzylpiperidin-3-yl)ethanamine presents a rich platform for future chemical exploration. As a versatile building block, its potential extends beyond its current applications, opening doors to innovative research at the intersection of technology, materials science, and chemical biology. The structural and functional characteristics of this compound, particularly its chiral piperidine (B6355638) core and reactive amine group, make it a candidate for development in several advanced scientific domains. The following sections explore prospective research directions that could shape the future utility of this molecule.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (S)-2-(1-Benzylpiperidin-3-yl)ethanamine?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, benzyl groups can be introduced to piperidine derivatives via alkylation of a secondary amine precursor. A general approach includes:
Functionalizing the piperidine ring at the 3-position with an ethanamine side chain.
Protecting the amine group during benzylation to avoid side reactions.
Purifying intermediates using column chromatography or crystallization.
Similar procedures for structurally related amines, such as condensation reactions with aldehydes and subsequent reduction, are documented in experimental protocols .
Q. What spectroscopic and analytical methods are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and regiochemistry via - and -NMR. For example, the benzyl group’s aromatic protons appear at ~7.3 ppm, while piperidine protons show distinct splitting patterns .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and aromatic C-H vibrations (~3000 cm) .
- Mass Spectrometry : Validate molecular weight (e.g., expected [M+H] peak at m/z 219.2 for CHN) .
- X-ray Crystallography : Resolve absolute configuration using SHELX software for single-crystal analysis .
Q. How should researchers handle and store this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Safety : Use fume hoods for synthesis/purification. Wear nitrile gloves and eye protection due to potential skin/eye irritation (similar to SDS guidelines for structurally related amines) .
- Disposal : Follow institutional protocols for amine-containing hazardous waste.
Advanced Questions
Q. How can density functional theory (DFT) optimize synthesis pathways or predict electronic properties of this compound?
- Methodological Answer :
- Thermochemical Accuracy : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to calculate reaction enthalpies for key steps like benzylation or amine protonation .
- Electronic Properties : Compute HOMO-LUMO gaps to predict reactivity. For example, the benzyl group’s electron-donating effects may lower the LUMO energy, enhancing nucleophilicity .
- Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices .
Q. What strategies resolve discrepancies between experimental and computational structural data for this compound?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to adjust torsion angles and occupancy rates if disordered atoms are observed in X-ray data .
- DFT Adjustments : If bond lengths deviate >0.05 Å from computed values, test alternative functionals (e.g., M06-2X for non-covalent interactions) .
- Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility missed in static computational models .
Q. What in vitro assays are appropriate to study the pharmacological interactions of this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand competition assays (e.g., -ligand displacement) to measure affinity for targets like serotonin or NMDA receptors, referencing protocols for analogous indole- and piperidine-based amines .
- Functional Assays : Monitor intracellular calcium flux (FLIPR) or cAMP accumulation to assess agonism/antagonism.
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS to estimate pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
